Cas no 49602-91-7 (1-bromo-2-(4-bromophenyl)benzene)

1-Bromo-2-(4-bromophenyl)benzene is a brominated aromatic compound commonly used as an intermediate in organic synthesis and pharmaceutical manufacturing. Its key advantages include high purity and stability, making it suitable for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. The presence of two bromine substituents enhances its reactivity in palladium-catalyzed transformations, enabling efficient derivatization for complex molecule construction. This compound is particularly valuable in the development of liquid crystals, agrochemicals, and advanced materials due to its rigid biphenyl-like structure. It is typically handled under inert conditions to preserve its reactivity and is supplied with detailed analytical characterization (e.g., GC/HPLC, NMR) to ensure batch consistency.
1-bromo-2-(4-bromophenyl)benzene structure
49602-91-7 structure
Product Name:1-bromo-2-(4-bromophenyl)benzene
CAS No:49602-91-7
MF:C12H8Br2
MW:311.999921798706
CID:932520
PubChem ID:154303
Update Time:2025-06-29

1-bromo-2-(4-bromophenyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-bromo-2-(4-bromophenyl)benzene
    • 2,4'-DIBROMO-BIPHENYL
    • 2,4'-Dibromo-1,1'-biphenyl
    • Q27282407
    • PBB 8
    • 49602-91-7
    • SCHEMBL673353
    • NS00121392
    • FPYGQQPAMXFHJF-UHFFFAOYSA-N
    • 1,1'-Biphenyl, 2,4'-dibromo-
    • KS24BGZ08G
    • DTXSID10197930
    • 2,4'-dibromobiphenyl
    • UNII-KS24BGZ08G
    • G86235
    • DTXCID70120421
    • 1-bromo-4-(2-bromophenyl)benzene
    • 2,4-DIBROMO-1,1-BIPHENYL
    • Inchi: 1S/C12H8Br2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H
    • InChI Key: FPYGQQPAMXFHJF-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1C1C=CC(=CC=1)Br

Computed Properties

  • Exact Mass: 309.89924
  • Monoisotopic Mass: 309.89928g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

1-bromo-2-(4-bromophenyl)benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
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1-BROMO-2-(4-BROMOPHENYL)BENZENE
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$457.00 2023-12-30
A2B Chem LLC
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Additional information on 1-bromo-2-(4-bromophenyl)benzene

1-Bromo-2-(4-Bromophenyl)Benzene: A Comprehensive Overview

1-Bromo-2-(4-bromophenyl)benzene (CAS No. 49602-91-7) is a brominated aromatic compound with a unique structure that has garnered attention in various fields of chemistry. This compound, also referred to as o-bromo-p-bromobiphenyl, is characterized by its two bromine atoms attached to the benzene ring at specific positions, making it a derivative of biphenyl with substituted bromine groups. The compound's structure, properties, and applications have been extensively studied in recent years, particularly in the context of its role in organic synthesis and materials science.

The molecular formula of 1-bromo-2-(4-bromophenyl)benzene is C12H9Br2, and its molecular weight is approximately 335.88 g/mol. The compound exists as a crystalline solid under standard conditions and is sparingly soluble in water but soluble in organic solvents such as dichloromethane and chloroform. Its melting point is around 150°C, and the boiling point is significantly higher, indicating its stability under thermal conditions. The compound's UV-Vis spectrum shows absorption bands in the range of 250-300 nm, which is characteristic of conjugated aromatic systems.

Recent studies have highlighted the importance of 1-bromo-2-(4-bromophenyl)benzene in the synthesis of advanced materials, particularly in the field of organic electronics. Researchers have explored its use as a precursor for the synthesis of polyaromatic hydrocarbons (PAHs), which are essential components in organic semiconductors and light-emitting diodes (OLEDs). The bromine substituents on the benzene rings act as electron-withdrawing groups, which can modulate the electronic properties of the resulting materials, making them suitable for high-performance electronic devices.

In addition to its role in materials science, 1-bromo-2-(4-bromophenyl)benzene has been investigated for its potential applications in medicinal chemistry. The compound's structure resembles certain pharmacophores found in bioactive molecules, leading researchers to explore its ability to interact with biological targets such as enzymes and receptors. Recent computational studies have demonstrated that the compound exhibits moderate binding affinity to certain protein targets, suggesting its potential as a lead compound for drug discovery.

The synthesis of 1-bromo-2-(4-bromophenyl)benzene typically involves nucleophilic aromatic substitution or coupling reactions. One common method involves the reaction of bromobenzene with 4-bromophenylboronic acid using a palladium catalyst in a Suzuki coupling reaction. This method is efficient and yields high-purity product, making it suitable for large-scale production. Researchers have also explored alternative synthetic routes, such as Friedel-Crafts alkylation and electrophilic substitution, to optimize the synthesis process for industrial applications.

The environmental impact of 1-bromo-2-(4-bromophenyl)benzene has been a topic of recent concern due to its potential toxicity and persistence in the environment. Studies have shown that the compound can undergo biodegradation under specific microbial conditions, but its breakdown rate is relatively slow compared to other organic compounds. Regulatory agencies have recommended minimizing the release of this compound into the environment and implementing proper waste management practices to mitigate its ecological impact.

In conclusion, 1-bromo-2-(4-bromophenyl)benzene (CAS No. 49602-91-7) is a versatile aromatic compound with significant applications in organic synthesis, materials science, and medicinal chemistry. Its unique structure and electronic properties make it an invaluable tool for researchers seeking to develop advanced materials and bioactive molecules. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in various fields of chemistry.

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